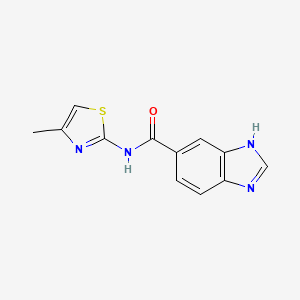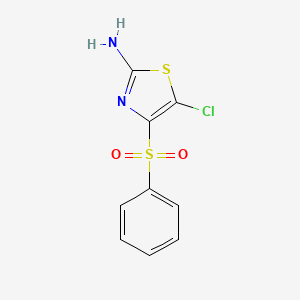
1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI) is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI) typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative, followed by the introduction of the thiazole moiety. Common reagents include:
- o-Phenylenediamine
- Carboxylic acid derivatives (e.g., esters, anhydrides)
- Thiazole derivatives
Industrial Production Methods
Industrial production methods may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or interfere with cellular pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with various biological activities.
Thiazole: A heterocyclic compound with applications in pharmaceuticals.
Carboxamides: Functional groups found in many bioactive molecules.
Uniqueness
1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI) is unique due to its specific combination of benzimidazole and thiazole moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C12H10N4OS |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C12H10N4OS/c1-7-5-18-12(15-7)16-11(17)8-2-3-9-10(4-8)14-6-13-9/h2-6H,1H3,(H,13,14)(H,15,16,17) |
InChI Key |
TZFAAIKGWLSVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CN3 |
solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate](/img/structure/B12203112.png)
![(2Z)-2-(3-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12203131.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12203135.png)
![2-(4-Methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B12203137.png)
![N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12203141.png)
![2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B12203143.png)
![N,N'-[(2-fluorophenyl)methanediyl]bisprop-2-enamide](/img/structure/B12203144.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12203149.png)

![(4E)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12203162.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12203177.png)
![1-(2-methoxyphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole](/img/structure/B12203178.png)
![1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12203182.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12203186.png)
